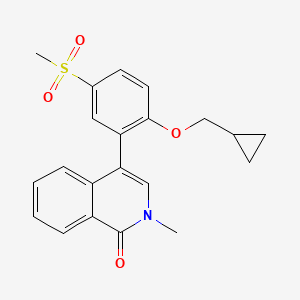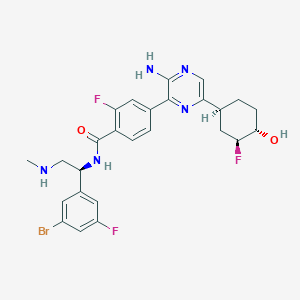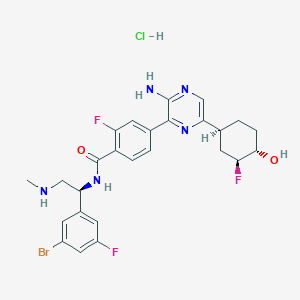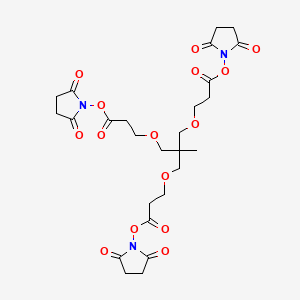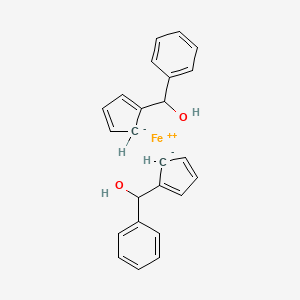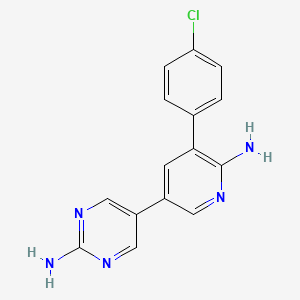
Temporin A
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Temporin A can be synthesized using solid-phase peptide synthesis (SPPS), specifically the Fmoc (9-fluorenylmethoxycarbonyl) strategy . The process involves sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group protects the amino terminus of the amino acids during the coupling reactions and is removed by a base, typically piperidine, before the next amino acid is added . The final peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .
Industrial Production Methods
While industrial-scale production of this compound is not widely reported, the principles of solid-phase peptide synthesis can be scaled up for larger production. Automated peptide synthesizers can facilitate the process, and advances in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides .
Análisis De Reacciones Químicas
Types of Reactions
Temporin A primarily undergoes reactions typical of peptides, including:
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acids or their derivatives during SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide-containing this compound.
Reduction: this compound with reduced disulfide bonds.
Substitution: This compound analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Temporin A has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide synthesis techniques.
Biology: Investigated for its role in innate immunity and its interactions with microbial membranes.
Medicine: Explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
Mecanismo De Acción
Temporin A exerts its antimicrobial effects primarily through a membranolytic mechanism . It interacts with the microbial cell membrane, leading to membrane permeabilization and disruption . This interaction is facilitated by the amphipathic α-helical structure of this compound, which allows it to insert into the lipid bilayer and destabilize the membrane . The peptide can form toroidal pores or channel aggregates, leading to cell lysis .
Comparación Con Compuestos Similares
These peptides share similar antimicrobial properties but differ in their amino acid sequences and specific activities . Temporin A is unique due to its high hydrophobicity and potent activity against Gram-positive bacteria . Comparatively, temporin B and temporin L have been shown to act synergistically with this compound, enhancing its antimicrobial efficacy .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H117N17O14/c1-15-41(13)55(84-62(94)48(30-38(7)8)78-63(95)51-25-21-27-85(51)67(99)49(31-39(9)10)80-58(90)44(69)32-43-22-18-17-19-23-43)64(96)75-33-52(87)76-45(24-20-26-73-68(71)72)60(92)83-54(40(11)12)65(97)79-47(29-37(5)6)61(93)81-50(35-86)59(91)74-34-53(88)82-56(42(14)16-2)66(98)77-46(57(70)89)28-36(3)4/h17-19,22-23,36-42,44-51,54-56,86H,15-16,20-21,24-35,69H2,1-14H3,(H2,70,89)(H,74,91)(H,75,96)(H,76,87)(H,77,98)(H,78,95)(H,79,97)(H,80,90)(H,81,93)(H,82,88)(H,83,92)(H,84,94)(H4,71,72,73)/t41-,42-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMAFNVBUDEZDD-VMMPLCMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H117N17O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



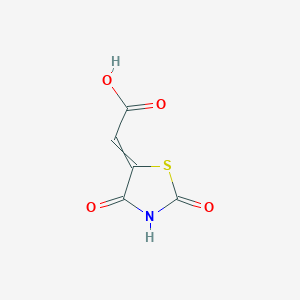

![2-[2-(Diphenylphosphino)phenyl]-4-isobutyl-2-oxazoline](/img/structure/B3181956.png)
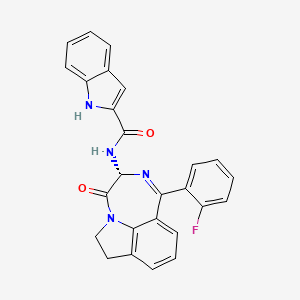
![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3181963.png)
